4-Iodo-1,3,5-triazin-2-amine
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Overview
Description
4-Iodo-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of iodine in the 4-position of the triazine ring imparts unique chemical properties to this compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,3,5-triazin-2-amine can be achieved through various methods. One common approach involves the reaction of 2-amino-1,3,5-triazine with iodine in the presence of a suitable base. This reaction typically occurs under mild conditions and yields the desired product with high purity .
Another method involves the use of microwave irradiation to facilitate the reaction between 2-amino-1,3,5-triazine and iodine. This approach offers the advantage of shorter reaction times and higher yields compared to conventional methods .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial processes .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form triazine N-oxides or reduction to yield triazine amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or peracids and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Cyclization Reactions: Cyclization reactions often require the use of strong bases or acids as catalysts and are conducted under reflux conditions.
Major Products Formed
Substitution Reactions: Various substituted triazines with different functional groups.
Oxidation and Reduction: Triazine N-oxides and triazine amines.
Cyclization Reactions: Fused heterocyclic compounds with potential biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Iodo-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases and proteases, by binding to their active sites. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects .
In cancer research, this compound derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . In antiviral research, the compound can interfere with viral replication by targeting viral enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Commonly used in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine: Known for its applications in material science and catalysis.
Uniqueness of 4-Iodo-1,3,5-triazin-2-amine
This compound stands out due to the presence of the iodine atom, which imparts unique reactivity and biological activity. This compound’s ability to undergo diverse chemical transformations and its potential therapeutic applications make it a valuable subject of research .
Properties
Molecular Formula |
C3H3IN4 |
---|---|
Molecular Weight |
221.99 g/mol |
IUPAC Name |
4-iodo-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C3H3IN4/c4-2-6-1-7-3(5)8-2/h1H,(H2,5,6,7,8) |
InChI Key |
OAGSDMMKNBZZEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC(=N1)I)N |
Origin of Product |
United States |
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